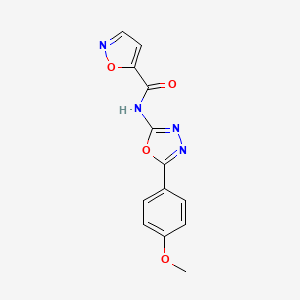
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). It also contains a 1,3,4-oxadiazole ring, which is a five-membered ring with two carbon atoms and three heteroatoms (two nitrogens and one oxygen). The compound also has a methoxyphenyl group and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole and oxadiazole rings, as well as the methoxyphenyl and carboxamide groups. These functional groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole and oxadiazole rings could impact its aromaticity and reactivity, while the methoxyphenyl and carboxamide groups could influence its polarity and hydrogen bonding capabilities .Scientific Research Applications
Antidiabetic Applications
- A study synthesized a series of N-substituted dihydropyrimidine derivatives, including those related to 1,3,4-oxadiazole compounds, which showed potential in vitro antidiabetic activity, highlighting the relevance of this class of compounds in diabetes research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antibacterial Activity
- Research on (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles revealed that these compounds exhibited notable antibacterial properties, suggesting the potential of similar oxadiazole derivatives in combating bacterial infections (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Anticancer Evaluation
- A series of 1,3,4-oxadiazole derivatives demonstrated good to moderate anticancer activity against various human cancer cell lines, indicating the possible use of related compounds in cancer therapy (Yakantham, Sreenivasulu, & Raju, 2019).
Serotonin Receptor Antagonists
- Certain analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 1,2,4-oxadiazoles, including 1,3,4-oxadiazole isomers, have been studied as potent and selective serotonin (5-HT1B/1D) antagonists, suggesting their importance in neuropsychiatric research (Liao et al., 2000).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have shown promising nematocidal activity, indicating the potential of such compounds in agricultural applications (Liu, Wang, Zhou, & Gan, 2022).
Insecticidal Activity
- Research into anthranilic diamides analogs containing 1,3,4-oxadiazole rings, such as those related to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, found significant insecticidal activities against specific pests, suggesting their use in pest control (Qi et al., 2014).
Chemotherapeutic Agents
- Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated as promising chemotherapeutic agents, showing cytotoxic and antimicrobial properties, which could be relevant for compounds like N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide (Kaya et al., 2017).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-19-9-4-2-8(3-5-9)12-16-17-13(20-12)15-11(18)10-6-7-14-21-10/h2-7H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBVKXDEZOXREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

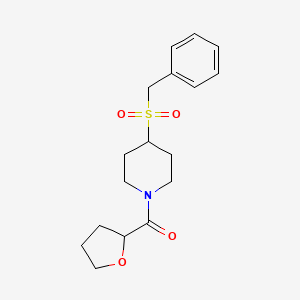
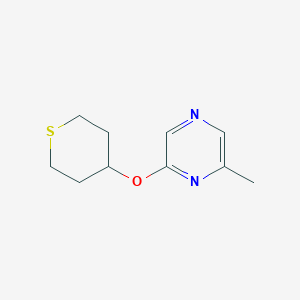
![2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2814896.png)
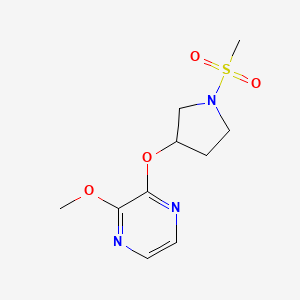
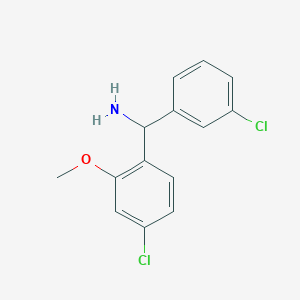
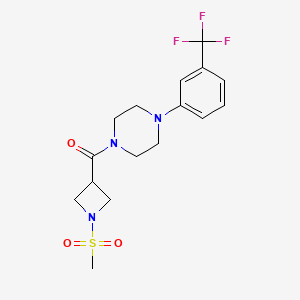
![N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide](/img/structure/B2814901.png)
![(E)-N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2814903.png)
![5-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2814907.png)
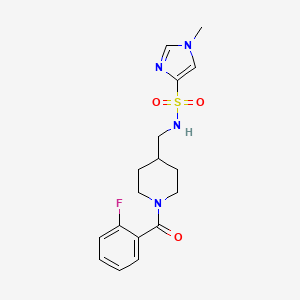
![[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride](/img/structure/B2814909.png)
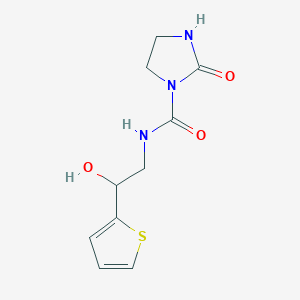
![4-[[(2-fluorophenyl)sulfonylamino]methyl]-N-pyridin-4-ylbenzamide](/img/structure/B2814913.png)
![2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2814915.png)